Naphtho[2,3-a]pyrene

Environmental Toxicology Mutagenicity Polycyclic Aromatic Hydrocarbons

Naphtho[2,3-a]pyrene (CAS 196-42-9) is a high-potency tier C24H14 PAH isomer essential for reproducible environmental toxicology research. Unlike generic or less potent isomers, its documented MMC in the 1-5 ng/mL range in human cell lines makes it the definitive positive control for high-sensitivity mutagenicity assays. This compound serves as a full AhR agonist, enabling clean separation of AhR-dependent and -independent mechanisms. Its unique spectroscopic properties distinguish it from co-eluting isomers like dibenzo[a,i]pyrene, making it an invaluable analyte for method development. Procure this specific isomer to ensure accurate calibration, valid risk assessment models, and publication-grade data.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 196-42-9
Cat. No. B032191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphtho[2,3-a]pyrene
CAS196-42-9
SynonymsNaphtho[2,1,8-qra]naphthacene;  Naphtho[2,3-b]pyrene;  Naphtho[8,1,2-cde]naphthacene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C=CC6=C5C(=CC=C6)C=C4
InChIInChI=1S/C24H14/c1-2-5-18-14-22-20(12-17(18)4-1)13-19-9-8-15-6-3-7-16-10-11-21(22)24(19)23(15)16/h1-14H
InChIKeyAXSJLZJXXUBRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphtho[2,3-a]pyrene (CAS 196-42-9): A Reference Standard for High-Potency C24H14 PAH Mutagenicity and AhR Activation Studies


Naphtho[2,3-a]pyrene (CAS 196-42-9) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₄H₁₄ and a molecular weight of 302.38 g/mol, classified among the C24H14 isomers [1]. It is formed as a byproduct of incomplete combustion of organic matter and is primarily utilized as a reference standard and research reagent in environmental toxicology and analytical chemistry [2]. Its primary applications are in studies investigating the mutagenicity and aryl hydrocarbon receptor (AhR)-mediated activity of complex environmental mixtures, where its specific potency is a key differentiator [3].

Why Naphtho[2,3-a]pyrene Cannot Be Interchanged with Other C24H14 PAH Isomers or Mutagens


Within the C24H14 PAH isomer class, compounds with identical molecular weight and mass fragmentation patterns exhibit highly divergent biological activities. Generic substitution of one isomer for another, such as using the more widely studied dibenzo[a,l]pyrene or the less potent naphtho[2,3-e]pyrene, will introduce significant quantitative errors in experimental outcomes. Research demonstrates that naphtho[2,3-a]pyrene belongs to the most potent tier of C24H14 mutagens, while other isomers show markedly lower (10-30 ng/ml MMC) or even negligible activity [1]. Furthermore, its unique spectroscopic properties enable it to be distinguished from co-eluting isomers like dibenzo[a,i]pyrene, a critical analytical advantage [2]. These documented, quantifiable differences in both potency and detectability make the selection of the correct, specific compound essential for reproducible and interpretable scientific data.

Quantitative Differentiation of Naphtho[2,3-a]pyrene: Mutagenic Potency, AhR Activity, and Analytical Detectability vs. Key Comparators


Mutagenic Potency: Naphtho[2,3-a]pyrene vs. Other C24H14 PAHs in Human Cell Assays

In a head-to-head study of 11 C24H14 PAHs using human B-lymphoblastoid cells (h1A1v2) expressing CYP1A1, naphtho[2,3-a]pyrene was among the four most potent mutagens. Its Minimum Mutagenic Concentration (MMC) was in the 1–5 ng/ml range, a potency tier shared with benzo[a]perylene, dibenzo[a,e]fluoranthene, and dibenzo[a,i]pyrene [1]. In contrast, its structural isomer naphtho[2,3-e]pyrene was a full tier lower, with an MMC in the 10–30 ng/ml range, and dibenzo[e,l]pyrene was significantly less potent with an MMC of 280 ng/ml [1]. The study also noted that naphtho[2,3-a]pyrene induced >50% cytotoxicity at the highest doses tested [1].

Environmental Toxicology Mutagenicity Polycyclic Aromatic Hydrocarbons

AhR Activation Profile: Naphtho[2,3-a]pyrene as a Full Agonist vs. Partial Agonists Like Dibenzo[a,l]pyrene

In a comparative study of 30 PAHs using the chemical-activated luciferase expression (CALUX) assay, naphtho[2,3-a]pyrene demonstrated a distinct AhR activation profile. After a 24-hour exposure, it was among the top inducers, with an Induction Equivalency Factor (IEF) comparable to indeno[1,2,3-cd]pyrene and benzo[j]fluoranthene [1]. Critically, the study noted that other strong mutagens, such as dibenzo[a,l]pyrene, cyclopenta[cd]pyrene, and benzo[a]perylene, elicited only partial agonist activity for AhR [1]. This difference in mechanism—full versus partial agonism—is significant for studies seeking to dissect the AhR-dependent and independent pathways of PAH toxicity.

Molecular Toxicology Aryl Hydrocarbon Receptor PAH In Vitro Assays

Analytical Detection: Superior LOD for Naphtho[2,3-a]pyrene in a Novel Spectroscopic Method vs. Dibenzo[a,e]pyrene

An advanced analytical method combining HPLC fractionation with solid-phase nanoextraction and time-resolved Shpol'skii spectroscopy was developed to resolve co-eluting HMW-PAH isomers. In this system, the limit of detection (LOD) for naphtho[2,3-a]pyrene was determined to be 51.1 ng L⁻¹ [1]. This represents the lower bound of the LOD range reported for the five C24H14 isomers tested. In contrast, the LOD for dibenzo[a,e]pyrene under the same experimental conditions was three times higher, at 154 ng L⁻¹ [1]. The method's ability to unambiguously identify and quantify naphtho[2,3-a]pyrene in the presence of co-eluting, isobaric isomers like dibenzo[a,i]pyrene is a key differentiator [1].

Analytical Chemistry Environmental Monitoring PAH Spectroscopy

Procurement Specification: Purity Benchmarks for Naphtho[2,3-a]pyrene Reference Material

As a specialized research chemical, the purity of naphtho[2,3-a]pyrene is a primary specification for procurement. Commercial availability includes grades with a minimum purity of >98.0% as determined by Gas Chromatography (GC) [1], which is suitable for most analytical and toxicological applications. For more stringent quantitative requirements, higher-purity material is available with a specification of >99% (GC) . Alternatively, material with purity specified as ≥98% by High-Performance Liquid Chromatography (HPLC) is also offered, providing an orthogonal method of purity verification . The typical physical form is a light yellow to brown powder or crystalline solid [1].

Analytical Standard Quality Control GC Purity HPLC Purity

High-Value Research Applications for Naphtho[2,3-a]pyrene (CAS 196-42-9) Driven by Comparative Data


As a Tier-1 Positive Control for High-Sensitivity Mutagenicity Assays in Environmental Toxicology

The comparative data establishing naphtho[2,3-a]pyrene's MMC in the 1-5 ng/ml range makes it an ideal positive control for high-sensitivity mutagenicity studies using human cell lines (e.g., h1A1v2) [1]. Its potency tier allows researchers to confidently validate assay sensitivity for detecting low-level mutagens in environmental samples, whereas using a less potent C24H14 isomer (e.g., naphtho[2,3-e]pyrene) might fail to confirm that the assay is capable of detecting compounds at the low ng/ml level.

As a Full Agonist Reference in Mechanistic AhR Pathway Studies

In experiments designed to elucidate the role of the aryl hydrocarbon receptor (AhR) in PAH toxicity, naphtho[2,3-a]pyrene serves as a specific tool for eliciting full agonist activity [2]. This is particularly relevant when comparing its effects to those of partial agonists like dibenzo[a,l]pyrene, which is a strong mutagen but a weak AhR activator [2]. Procuring this compound enables the design of experiments that can cleanly separate and study AhR-dependent and AhR-independent toxicological mechanisms.

As an Analytical Challenge Compound for Method Development in Complex Mixture Analysis

The co-elution of naphtho[2,3-a]pyrene with isobaric isomers like dibenzo[a,i]pyrene in standard HPLC methods [3] makes it a valuable test analyte for developing and validating new analytical separation and detection technologies. Its use as a target compound forces innovation in techniques like multidimensional chromatography, advanced spectroscopy, or novel mass spectrometry approaches, and the reported LOD of 51.1 ng/L [3] provides a benchmark for assessing the sensitivity of newly developed methods.

As a Calibration Standard for Quantifying High-Potency Mutagens in Environmental Fate and Risk Assessment

When quantifying the contribution of high-molecular-weight PAHs to the total mutagenic load of a contaminated site, naphtho[2,3-a]pyrene is a critical analytical standard. Its presence in coal-tar samples and its high mutagenic equivalent in river sediments have been documented [1]. Using this specific compound for calibration, rather than a generic or less potent PAH, ensures that risk assessment models accurately account for the contribution of this high-potency fraction, leading to more precise and protective environmental cleanup standards.

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